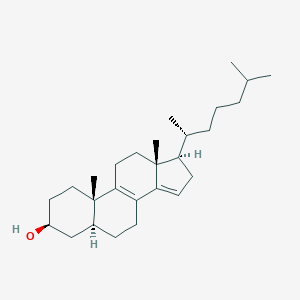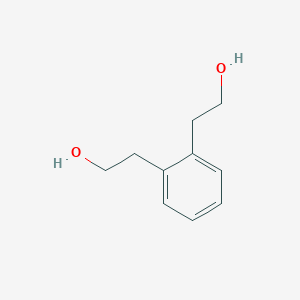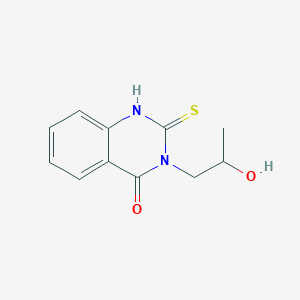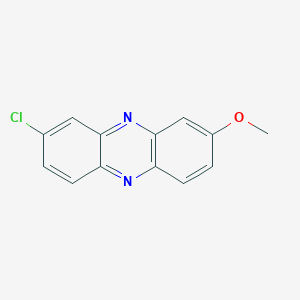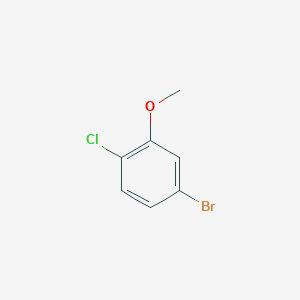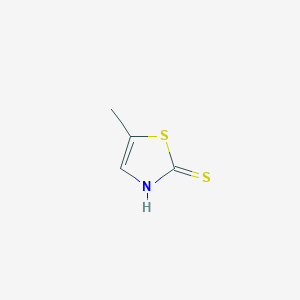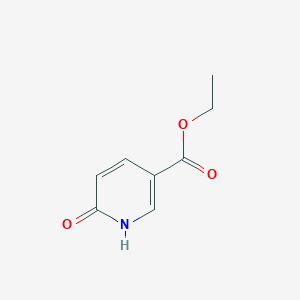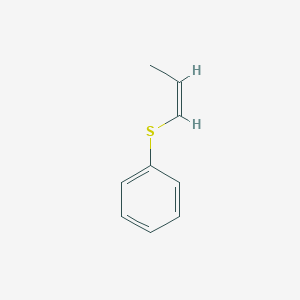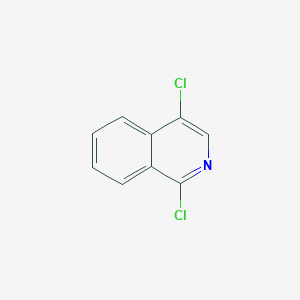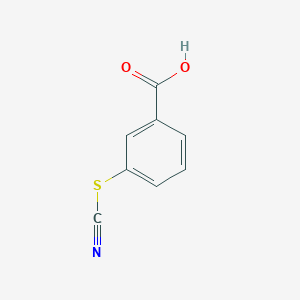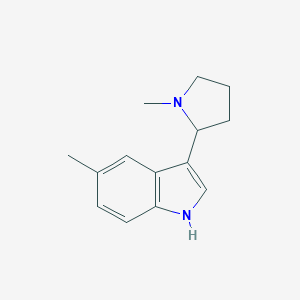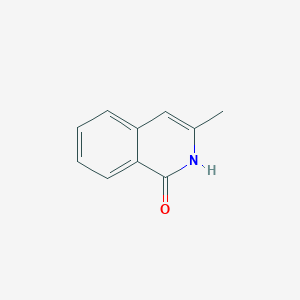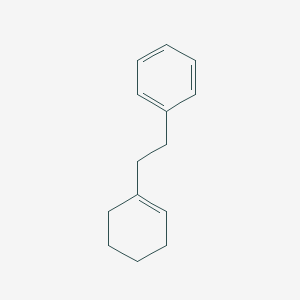
2-(cyclohexen-1-yl)ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexen-1-yl)ethylbenzene: is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where a cyclohexene ring is attached to the ethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 2-(cyclohexen-1-yl)ethylbenzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclohex-1-en-1-yl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl chloride to form the desired compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 2-(cyclohex-1-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
化学反応の分析
Types of Reactions:
Oxidation: 2-(cyclohexen-1-yl)ethylbenzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, leading to the formation of [2-(cyclohexyl)ethyl]benzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed:
Oxidation: Cyclohex-1-en-1-yl ethyl ketone or cyclohex-1-en-1-yl acetic acid.
Reduction: [2-(Cyclohexyl)ethyl]benzene.
Substitution: Brominated derivatives of this compound.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 2-(cyclohexen-1-yl)ethylbenzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, where its structural properties impart desirable characteristics to the final product.
作用機序
The mechanism by which 2-(cyclohexen-1-yl)ethylbenzene exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
[2-(Cyclohexyl)ethyl]benzene: This compound is similar but lacks the double bond in the cyclohexene ring.
[2-(Cyclohex-1-en-1-yl)ethyl]toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness:
Double Bond Presence: The presence of the double bond in the cyclohexene ring of 2-(cyclohexen-1-yl)ethylbenzene imparts unique reactivity compared to its fully saturated analogs.
Versatility in Reactions: The compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
15232-90-3 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
2-(cyclohexen-1-yl)ethylbenzene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2 |
InChIキー |
APWDPJUVRJERLI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCC2=CC=CC=C2 |
正規SMILES |
C1CCC(=CC1)CCC2=CC=CC=C2 |
Key on ui other cas no. |
15232-90-3 |
同義語 |
2-(1-cyclohexenyl)ethylbenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


